REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([Cl:8])=[C:4]([N+:9]([O-:11])=[O:10])[CH:3]=1.[S:12](Cl)([OH:15])(=O)=[O:13].[CH:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1>N1C=CC=CC=1>[Cl:8][C:5]1[CH:6]=[CH:7][C:2]([NH:1][S:12]([C:17]2[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=2)(=[O:15])=[O:13])=[CH:3][C:4]=1[N+:9]([O-:11])=[O:10] |f:1.2|
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Name
|
|
Quantity
|
172.5 g
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Type
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reactant
|
Smiles
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NC1=CC(=C(C=C1)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
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N1=CC=CC=C1
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Name
|
benzene sulfochloride
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Quantity
|
193 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(O)Cl.C1=CC=CC=C1
|
Control Type
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UNSPECIFIED
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Setpoint
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120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
with heating
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Type
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CUSTOM
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Details
|
the 1-chloro-2-nitro-4-benzene-sulfonamido-benzene is evacuated in a vacuum
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Type
|
CUSTOM
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Details
|
The compound is recrystallized from ethanol/water
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Name
|
|
Type
|
|
Smiles
|
ClC1=C(C=C(C=C1)NS(=O)(=O)C1=CC=CC=C1)[N+](=O)[O-]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |